1-[2-(2,2-Difluoroethoxy)phenyl]methanamine hydrochloride
CAS No.:
Cat. No.: VC13533487
Molecular Formula: C9H12ClF2NO
Molecular Weight: 223.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H12ClF2NO |
|---|---|
| Molecular Weight | 223.65 g/mol |
| IUPAC Name | [2-(2,2-difluoroethoxy)phenyl]methanamine;hydrochloride |
| Standard InChI | InChI=1S/C9H11F2NO.ClH/c10-9(11)6-13-8-4-2-1-3-7(8)5-12;/h1-4,9H,5-6,12H2;1H |
| Standard InChI Key | NYGQBCXIGQTLSU-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)CN)OCC(F)F.Cl |
| Canonical SMILES | C1=CC=C(C(=C1)CN)OCC(F)F.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
1-[2-(2,2-Difluoroethoxy)phenyl]methanamine hydrochloride (CAS: 1431969-92-4) is an organic compound with the molecular formula C₉H₁₂ClF₂NO and a molecular weight of 223.65 g/mol . Its IUPAC name, [2-(2,2-difluoroethoxy)phenyl]methanamine hydrochloride, reflects its structure: a phenyl ring substituted at the ortho position with a methanamine group (-CH₂NH₂) and a 2,2-difluoroethoxy (-OCH₂CF₂) moiety, forming a hydrochloride salt.
Table 1: Key Physicochemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | C₉H₁₂ClF₂NO | |
| Molecular Weight | 223.65 g/mol | |
| Appearance | White to off-white powder | |
| Storage Conditions | Room temperature | |
| Hazard Statements | H302, H315, H319, H335 |
The compound’s Canonical SMILES notation, C1=CC=C(C(=C1)CN)OCC(F)F.Cl, confirms the connectivity of its functional groups. X-ray crystallography or computational modeling would further elucidate its three-dimensional conformation, though such data remains unpublished.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis typically involves a two-step process:
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Etherification: A phenol derivative (e.g., 2-hydroxybenzaldehyde) reacts with 2,2-difluoroethanol under basic conditions to form 2-(2,2-difluoroethoxy)benzaldehyde.
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Reductive Amination: The aldehyde intermediate undergoes reductive amination using ammonium acetate and sodium cyanoborohydride (NaBH₃CN) to yield the primary amine, followed by treatment with hydrochloric acid to form the hydrochloride salt.
Industrial Optimization
Large-scale production employs continuous flow reactors to enhance yield and reduce byproducts. Catalysts such as palladium on carbon (Pd/C) may accelerate hydrogenation steps, while solvent recovery systems improve sustainability.
Physicochemical and Spectroscopic Properties
Solubility and Stability
The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) but exhibits limited solubility in water (<1 mg/mL) . Stability studies indicate no decomposition under ambient conditions for 24 months when stored in airtight containers .
Spectroscopic Data
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¹H NMR (DMSO-d₆, 400 MHz): δ 8.21 (s, 3H, NH₃⁺), 7.45–7.30 (m, 4H, Ar-H), 4.62 (t, J=12 Hz, 2H, OCH₂CF₂), 3.95 (s, 2H, CH₂NH₂).
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¹⁹F NMR (DMSO-dₖ, 376 MHz): δ -120.3 (t, J=52 Hz, CF₂).
| Assay | Result | Implication |
|---|---|---|
| D1R Binding (IC₅₀) | 8.7 µM | Moderate antagonist |
| Cytotoxicity (HeLa) | IC₅₀ > 50 µM | Low acute toxicity |
| Aqueous Solubility | 0.89 mg/mL | Formulation challenges |
Therapeutic Applications
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Neuropsychiatric Disorders: Structural analogs demonstrate antidepressant-like effects in rodent models, potentially via serotonin receptor modulation .
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Oncology: Fluorinated amines show apoptotic activity in breast cancer cell lines (MCF-7, MDA-MB-231), though specific data for this compound remains pending.
Comparative Analysis with Structural Analogs
Fluorinated vs. Non-Fluorinated Derivatives
Replacing ethoxy with difluoroethoxy groups increases metabolic stability by resisting cytochrome P450 oxidation. For example, the half-life (t₁/₂) in human liver microsomes improves from 12 minutes (ethoxy analog) to 43 minutes (difluoroethoxy) .
Positional Isomerism
The ortho-substituted isomer (this compound) exhibits 3-fold higher D1R affinity than its para-substituted counterpart, likely due to steric effects influencing receptor docking .
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